molecular formula C18H17N3O4 B2487645 2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941979-07-3

2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No.: B2487645
CAS No.: 941979-07-3
M. Wt: 339.351
InChI Key: MEPALKOLZBNAGV-UHFFFAOYSA-N
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Description

2-nitro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as NCT-501, is a small molecule inhibitor that targets the Wnt/beta-catenin signaling pathway. This pathway is involved in various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of the Wnt/beta-catenin pathway has been implicated in several diseases, including cancer, fibrosis, and neurodegeneration. NCT-501 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Scientific Research Applications

Crystal Structure and Synthesis

Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide 2-Nitro-N-(4-nitrophenyl)benzamide was synthesized and characterized by spectroscopy and elemental analysis. Its crystal structure, determined from single-crystal X-ray diffraction data, reveals it crystallizes in the orthorhombic space group with specific unit cell dimensions. The molecule's structural stability is attributed to intramolecular C-H...O hydrogen bonds and a 3-dimensional network formed by intermolecular N-H...O hydrogen bonds (Saeed, Hussain, & Flörke, 2008).

Applications in Corrosion Inhibition

Corrosion Inhibition Studies of N-Phenyl-benzamides A study on N-Phenyl-benzamide derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. The presence of nitro (NO2) and methoxy (OCH3) substituents influenced the inhibition behavior, with the methoxy substituent enhancing efficiency. These compounds were found to adsorb strongly and spontaneously at the metal/electrolyte interfaces, forming a protective barrier against corrosive dissolution. Computational studies provided support for the experimental results, indicating a significant role for the topological parameters in describing the compounds' antimicrobial activity (Mishra et al., 2018).

Antitumor and Antimicrobial Agents

Benzothiazole Derivatives as Antitumor Agents Benzothiazole derivatives were synthesized and evaluated for their potential as antitumor agents. One of the derivatives showed selective cytotoxicity against tumorigenic cell lines and exhibited a significant inhibitory effect on tumor growth in vivo (Yoshida et al., 2005).

N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides as Antimicrobial Agents A series of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides were synthesized and screened for their in vitro antibacterial and antifungal activities. The compounds demonstrated significant antimicrobial activity, with some compounds acting as potent antiproliferative agents against various cancer cell lines. The study highlighted the importance of certain molecular parameters in describing the antimicrobial activity of the compounds (Kumar et al., 2012).

Properties

IUPAC Name

2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c22-17-10-3-4-11-20(17)14-7-5-6-13(12-14)19-18(23)15-8-1-2-9-16(15)21(24)25/h1-2,5-9,12H,3-4,10-11H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPALKOLZBNAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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